2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE
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Overview
Description
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a benzodiazole ring, with a nitro group and a sulfanyl group attached
Mechanism of Action
Target of Action
The compound 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Mode of Action
For instance, some benzimidazole derivatives have been reported to inhibit certain enzymes or receptor tyrosine kinases , which can lead to the disruption of essential biological processes in pathogens or cancer cells.
Biochemical Pathways
These could include pathways related to cell division, protein synthesis, and signal transduction, among others .
Result of Action
Given the broad range of activities exhibited by benzimidazole derivatives, it can be inferred that the compound could potentially lead to the inhibition of growth or proliferation of pathogens or cancer cells, among other effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with 2-nitrobenzaldehyde to form the intermediate 2-(2-nitrophenyl)benzothiazole. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares a similar benzene-fused heterocyclic structure but lacks the nitro and sulfanyl groups.
Benzoxazole: Similar core structure but without the benzodiazole ring.
Thiazole: Contains a sulfur atom in the ring but differs in the overall structure.
Uniqueness
2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its dual-ring structure also enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-23-15-18-11-3-1-2-4-13(11)22-15/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRFPVYJQICLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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